(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound characterized by the presence of a bromine and fluorine-substituted phenyl group, a methylidene linkage, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (NE,R)-N-[(5-bromo-2-thienyl)methylidene]-2-methylpropane-2-sulfinamide
- (NE,R)-N-[(5-bromo-2-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide
- (NE,R)-N-[(5-bromo-2-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Uniqueness
(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This dual substitution pattern may confer distinct chemical and biological characteristics compared to similar compounds.
Properties
IUPAC Name |
(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNOS/c1-11(2,3)16(15)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3/b14-7+/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBODUMJZBZPQW-SNQWNFELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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